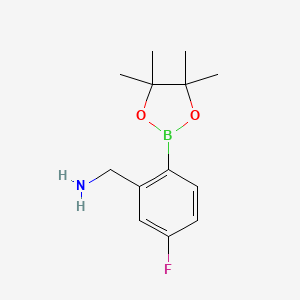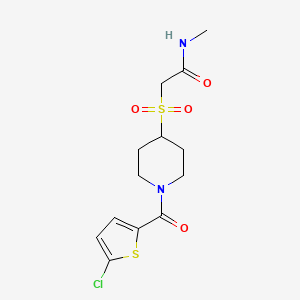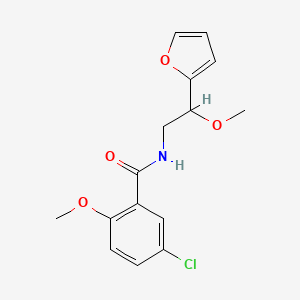![molecular formula C10H8N4OS B2426256 6-(Furan-2-yl)-3-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894066-31-0](/img/structure/B2426256.png)
6-(Furan-2-yl)-3-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Furan-2-yl)-3-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Medicinal Chemistry
Pyridazine analogs, including compounds similar to 6-(Furan-2-yl)-3-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine, have demonstrated significant pharmaceutical importance in medicinal chemistry. The synthesis and structural analysis of related compounds provide insights into their potential applications in drug development. Density functional theory (DFT) calculations and Hirshfeld surface analysis are critical in understanding the molecular properties of these compounds (Sallam et al., 2021).
Antiviral Properties
Some derivatives of triazolo[4,3-b]pyridazine have shown promising antiviral activity. For instance, specific compounds have demonstrated significant effects against the Hepatitis-A virus (HAV), indicating the potential for these compounds in antiviral therapy (Shamroukh & Ali, 2008).
Synthesis and Biological Properties
The synthesis process of triazolo[4,3-b]pyridazine derivatives has been extensively studied. These processes often involve multiple steps, utilizing various reagents and conditions. The resulting compounds are then characterized for their biological properties, such as antimicrobial, analgesic, and antiproliferative activities, which are crucial for developing new therapeutic agents (Ravindra et al., 2008).
Applications in High-Energy Materials
In addition to pharmaceutical applications, derivatives of triazolo[4,3-b]pyridazine have been explored for their potential in creating high-energy materials. These compounds have been evaluated for properties like detonation velocities, pressures, and thermal stability, making them candidates for use in specialized industrial applications (Chen et al., 2021).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these pathways.
Mode of Action
Similar compounds have been shown to inhibit enzymes such as urease , suggesting that this compound may also act by inhibiting key enzymes. The compound’s interaction with its targets could lead to changes in the activity of these enzymes, thereby affecting the biochemical pathways in which they are involved.
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that the compound may affect a variety of pathways, including those involved in cancer progression, microbial growth, inflammation, oxidative stress, viral replication, and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds , suggesting that such studies could also be performed on this compound to predict its ADME properties and their impact on bioavailability.
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines , suggesting that this compound may also have potential anticancer effects. The compound’s action could lead to changes in cell viability, proliferation, and apoptosis, among other cellular effects.
Action Environment
For instance, similar compounds have been reported to exhibit remarkable thermal stabilities , suggesting that this compound may also be stable under various conditions.
Eigenschaften
IUPAC Name |
6-(furan-2-yl)-3-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4OS/c1-16-10-12-11-9-5-4-7(13-14(9)10)8-3-2-6-15-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOYWZRZXLPDIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C2N1N=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-N,N-dipropylbutanediamide](/img/structure/B2426175.png)
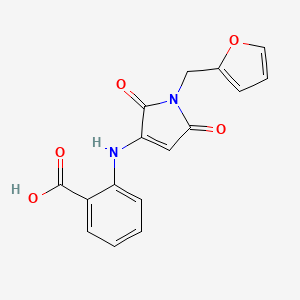
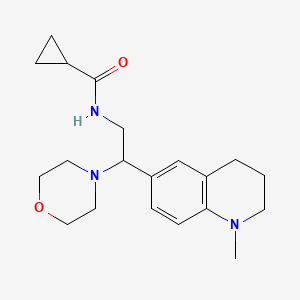
![4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2426179.png)
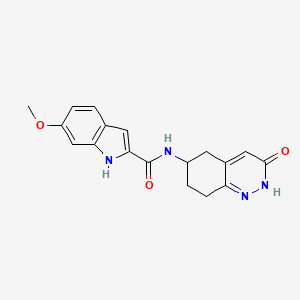
![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)(methyl)carbamate](/img/structure/B2426181.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2426188.png)

